![molecular formula C9H10F2N2O2 B2616713 [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001519-25-0](/img/structure/B2616713.png)
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, also known as CF3CH2COOH, is an important organic compound used in a variety of scientific research applications. It is a carboxylic acid with a cyclic three-carbon structure, and its difluoromethyl group provides it with unique reactivity and properties. This compound is used in a wide range of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is widely used in scientific research applications due to its unique reactivity and properties. It is used in biochemical and physiological studies, such as studies of enzyme kinetics and protein-ligand interactions. It is also used in cell-based assays to study the effects of various compounds on cell viability and morphology. [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is also used in organic synthesis, as it can be used to synthesize various compounds.
作用機序
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a carboxylic acid, which means that it can react with a variety of compounds. It can react with amines to form amides, and it can also react with alcohols to form esters. It can also react with metal ions to form metal carboxylates. Additionally, [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can react with carbonyl compounds to form a variety of products.
Biochemical and Physiological Effects
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved cognitive function. Additionally, [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has been shown to have anti-inflammatory effects, and it has been used to treat a variety of inflammatory conditions.
実験室実験の利点と制限
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a widely used compound in scientific research, and it has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and easy to work with. Additionally, it is a relatively non-toxic compound, making it safe to use in lab experiments. However, there are some limitations to using [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid in lab experiments. It is a relatively reactive compound, and it can react with a variety of compounds, which can lead to unexpected results. Additionally, it can produce a variety of by-products, which can interfere with the desired results.
将来の方向性
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a widely used compound in scientific research, and its potential future directions are numerous. It has been studied for its effects on enzyme kinetics and protein-ligand interactions, and further research could be done in these areas. Additionally, it could be studied for its potential therapeutic effects, such as its anti-inflammatory effects. Additionally, [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid could be studied for its potential applications in organic synthesis, as it could be used to synthesize a variety of compounds. Finally, [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid could be studied for its potential applications in materials science, as it could be used to synthesize materials with unique properties.
合成法
[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can be synthesized by reacting ethyl difluoromethyl sulfonate and cyclopropylmagnesium bromide in diethyl ether. This reaction is known as the Corey-Fuchs reaction, and it involves a nucleophilic substitution of the ethyl group with the cyclopropyl group. This reaction is carried out at room temperature, and the product is a mixture of the desired [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid and other by-products. The product can then be purified by column chromatography.
特性
IUPAC Name |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)7-3-6(5-1-2-5)12-13(7)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBLFSIRMZHIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)
![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)
![Methyl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2616636.png)
![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)

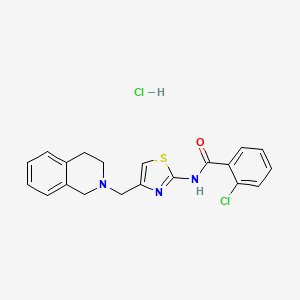
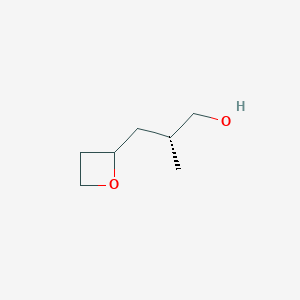
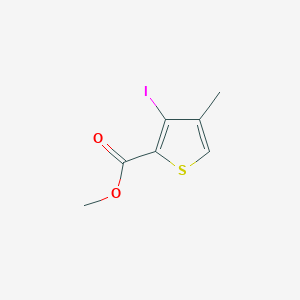
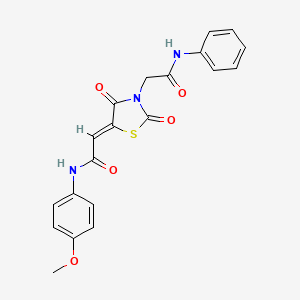
![N-(3-acetylphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2616650.png)
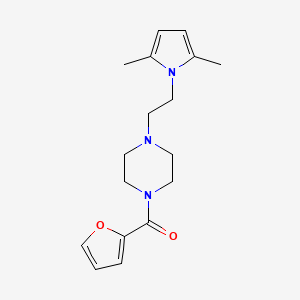
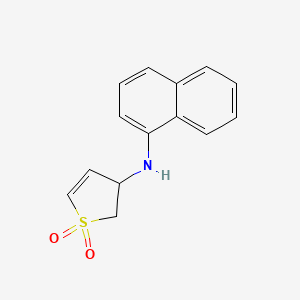
![1,6,7-trimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616653.png)